N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride
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Overview
Description
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a solid substance that belongs to the class of halogenated heterocycles and heterocyclic building blocks . This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol, and the mixture is cooled to 0°C before adding the reactants . The reaction is then stirred for an hour, followed by the addition of sodium bicarbonate and further stirring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine: Similar in structure but lacks the cyclopropanamine moiety.
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride: Contains a phenyl group instead of a methyl group on the pyrazole ring.
Uniqueness
N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride is unique due to its specific combination of a pyrazole ring and a cyclopropanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-8(4-5-10-11)6-9-7-2-3-7;/h4-5,7,9H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHSHTCSHMHCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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